Phenylcyclohexane

描述

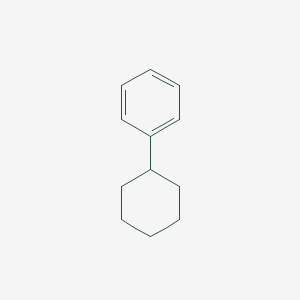

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARGHRYKHJQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061188 | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-52-1, 19016-95-6 | |

| Record name | Cyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of Phenylcyclohexane

Conformational Analysis and Energy Landscapes

The conformational landscape of phenylcyclohexane is dominated by the chair conformation of the cyclohexane (B81311) ring, which can exist in two primary forms: one with the phenyl substituent in an equatorial position and the other with the phenyl group in an axial position. Computational studies have been instrumental in elucidating the subtle energetic and geometric differences between these conformers.

The cyclohexane ring in this compound and its derivatives predominantly adopts a chair conformation. The degree of distortion from an ideal chair geometry is quantified by Cremer and Pople puckering parameters (Q, Θ, and φ). nih.gov For instance, in a crystal structure of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, the cyclohexanone (B45756) ring exists in a chair conformation with puckering parameters Q = 0.5606 (14) Å, Θ = 172.71 (14)°, and φ = 207.8 (11)°. nih.goviucr.org Similarly, a derivative, 3-benzoyl-6-(1,3-dioxo-1-phenyl-butan-2-yl)-2-hydroxy-2-methyl-4-phenyl-cyclohexane-1,1-dicarbonitrile, also shows a chair conformation with puckering parameters QT = 0.618 (2) Å, θ = 176.72 (19)°, and φ = 290 (3)°. researchgate.netnih.gov In cyclohexane-1,4-diammonium dithiocyanate, the cyclohexane ring also adopts a chair conformation with puckering parameters Q_T = 0.594 (2) Å and θ = 0.00 (19)°. iucr.org

Table 1: Puckering Parameters for this compound Derivatives

| Compound | Q (Å) | Θ (°) | φ (°) | Source |

|---|---|---|---|---|

| Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | 0.5606 (14) | 172.71 (14) | 207.8 (11) | nih.goviucr.org |

| 3-benzoyl-6-(1,3-dioxo-1-phenyl-butan-2-yl)-2-hydroxy-2-methyl-4-phenyl-cyclohexane-1,1-dicarbonitrile | 0.618 (2) | 176.72 (19) | 290 (3) | researchgate.netnih.gov |

| Cyclohexane-1,4-diammonium dithiocyanate | 0.594 (2) | 0.00 (19) | 206 (13) | iucr.org |

In monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. For this compound, there is a strong preference for the equatorial conformer. This preference is quantified by the conformational A-value, which represents the free energy difference (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com The A-value for a phenyl group is approximately 3.0 kcal/mol, indicating a significant energetic penalty for placing the phenyl group in the axial position. stackexchange.comubc.ca This high conformational energy is attributed to steric hindrance between the ortho-hydrogens of the axial phenyl ring and the syn-axial hydrogens on the cyclohexane ring. spcmc.ac.in In contrast, the equatorial phenyl group can adopt a more stable orientation, minimizing these repulsive interactions. spcmc.ac.in Computational studies have shown excellent agreement with experimental data for the conformational enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) values of this compound. researchgate.net

Table 2: A-Values for Various Substituents on a Cyclohexane Ring

| Substituent (X) | A-value (kcal/mol) |

|---|---|

| F | 0.24 |

| Cl | 0.4 |

| Br | 0.2-0.7 |

| I | 0.4 |

| OH | 0.6 (0.9 in H-bonding solvents) |

| CH₃ | 1.8 |

| Isopropyl | 2.2 |

| C₆H₅ (Phenyl) | 3.0 |

| t-Butyl | > 4.5 |

Source: ubc.ca

The rotation of the phenyl group around the C-C bond connecting it to the cyclohexane ring is also a critical aspect of its conformational analysis. For the more stable equatorial conformer, the phenyl group preferentially aligns in a "parallel" or "bisecting" conformation, where the plane of the phenyl ring lies in the symmetry plane that bisects the cyclohexane moiety. cdnsciencepub.comcdnsciencepub.com The barrier to rotation about this exocyclic C-C bond in the equatorial isomer has been determined to be approximately 7.1 kJ/mol. cdnsciencepub.com

For the less stable axial conformer, computational studies suggest that a skewed perpendicular conformation is the most stable. cdnsciencepub.comcdnsciencepub.com However, the rotational barrier for the axial phenyl group is calculated to be relatively small. cdnsciencepub.comcdnsciencepub.com In the case of an axial phenyl group, rotation is nearly barrierless within a range of approximately -25 to +25 degrees, but the barrier to pass through an orthogonal orientation is higher, exceeding 5 kcal/mol. osti.gov

The introduction of heteroatoms into the cyclohexane ring, creating derivatives such as silacyclohexanes and phosphorinane oxides, significantly alters the conformational preferences. In 1-phenyl-1-silacyclohexane, the predominance of the equatorial conformer is much less pronounced (Pheq/Phax = 78%:22%) compared to this compound, where the equatorial conformer is almost exclusively present (nearly 100%). researchgate.netresearchgate.net This change is attributed to the longer Si-C bonds compared to C-C bonds, which reduces steric interactions. researchgate.netnih.gov

In geminally disubstituted derivatives like 1-methyl-1-phenylcyclohexane, the conformer with an axial phenyl group and an equatorial methyl group is surprisingly preferred. spcmc.ac.in Conversely, in the silicon analogue, 1-methyl-1-phenyl-1-silacyclohexane, the conformer with the equatorial phenyl group is predominant. researchgate.net This highlights that the additivity of conformational energies often observed in simple cyclohexanes breaks down in more complex phenyl-substituted systems and their heterocyclic counterparts. researchgate.netresearchgate.net Studies on 1-phenyl-1-X-1-silacyclohexanes (where X = F, Cl) further reveal complex equilibria involving multiple conformers that differ in the axial/equatorial position of the phenyl group and its rotational angle. nih.gov

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, the calculated conformational energies and thermodynamic parameters have been rigorously compared with values derived from experiments, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org.mxacs.org

Conformational Enthalpy, Entropy, and Free Energy Values

The conformational free energy difference (often referred to as the A-value) between the equatorial and axial conformers of this compound has been experimentally determined. scielo.org.mx A widely accepted value, obtained from a low-temperature 13C NMR study, is 2.87 ± 0.09 kcal/mol at -100 °C (173 K), with the equatorial conformer being more stable. scielo.org.mxacs.org

Theoretical calculations have aimed to reproduce these thermodynamic values. The most successful predictions came from high-level QCISD/6-311G(2df,p) calculations, which provided excellent agreement with experimental findings. acs.orgresearchgate.netnih.gov The sizable enthalpy difference (ΔH°) between the conformers is attributed to the significant steric repulsion in the axial isomer. scielo.org.mx Conversely, the entropy difference (ΔS°) is near-zero. scielo.org.mx This small entropy change is consistent with the rotational profiles of the phenyl group in both the equatorial and axial conformers. scielo.org.mx

The table below summarizes the calculated thermodynamic values from the high-level QCISD/6-311G(2df,p) study and compares them with experimental data, highlighting the strong correlation achieved. acs.org

| Parameter | Calculated Value (QCISD/6-311G(2df,p)) | Experimental Value |

|---|---|---|

| ΔH° (kcal/mol) | 3.2 | - |

| ΔS° (cal/degree·mol) | -1.3 | - |

| ΔG° at -100 °C (kcal/mol) | 2.9 | 2.87 ± 0.09 |

| ΔG° at 25 °C (kcal/mol) | 2.8 | - |

Synthesis and Chemical Transformations of Phenylcyclohexane and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a prominent method for synthesizing phenylcyclohexane, primarily through the partial hydrogenation of biphenyl (B1667301) or the hydroalkylation of benzene (B151609).

Hydrodimerization of Benzene with Nickel and Tungsten Oxides Catalysts

The hydrodimerization of benzene is a process that can produce this compound. This reaction involves the partial hydrogenation of benzene to cyclohexene (B86901), which then alkylates another benzene molecule. Catalysts comprising nickel and tungsten oxides have been investigated for this purpose. For instance, a tungsten/zirconia catalyst has been studied for the conversion of benzene to this compound. google.com Additionally, research has explored the use of catalysts containing nickel and rare earth-treated zeolites, sometimes with a palladium promoter, for the hydroalkylation of aromatic hydrocarbons. google.com The efficiency of these catalysts can be influenced by factors such as the support material and the presence of promoters.

Hydrogenation of Biphenyl with Raney Nickel

The catalytic hydrogenation of biphenyl using Raney nickel is a well-established method for producing this compound. google.com This process typically involves reacting biphenyl with hydrogen in the presence of a Raney nickel catalyst. google.comgoogle.com Research has shown that skeletal Ni prepared from rapidly quenched Ni-Al alloy ribbons can achieve high conversion (100%) and selectivity (99.4%) for this compound in a one-pot reaction. researchgate.net The reaction can be carried out in a dilute aqueous alkaline solution without organic solvents at elevated temperatures. researchgate.net Studies have also investigated the use of Raney nickel-aluminum alloys at specific temperatures, such as 90°C, for this transformation. google.com The activity of the Raney-Nickel catalyst can be maintained for multiple uses under optimized conditions. epa.gov

Hydrogenation of Biphenyl with Copper-Chromium Catalysts

Copper-chromium catalysts are also utilized for the hydrogenation of biphenyl to this compound. google.com These catalysts, which are free of nickel and cobalt, typically require higher temperatures, in the range of 240-260°C, to facilitate the reaction. google.com Copper chromite catalysts have been widely used in various hydrogenation processes. bcrec.idclariant.com The development of chromium-free alternatives, such as those based on copper and zinc, is an area of active research due to environmental and safety concerns associated with hexavalent chromium. clariant.cominfona.pl

Hydrogenation of Biphenyl with Palladium on Carbon

Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of biphenyl to this compound. google.com A 5% palladium on carbon catalyst has been cited as suitable for this process, often with the addition of cyclohexane (B81311) as a solvent. google.com The hydrogenation of (R)-Binol to (R)-octahydrobinol using palladium on carbon under hydrogen pressure is an example of a related transformation. rsc.org

Hydrogenation of Benzene to this compound with Supported Alkali Metal Catalysts

The selective hydrogenation of benzene to produce this compound can also be achieved using supported alkali metal catalysts. acs.org Research has been conducted on the influence of alkali promoters on the kinetics of benzene hydrogenation over supported ruthenium catalysts. unive.it The polarity of the support and the presence of additives like zinc salts can affect the selectivity towards the intermediate product, cyclohexene. e-bookshelf.de The choice of alkali hydroxide (B78521) used in the preparation of the catalyst precursor has been shown to impact the catalyst's activity. unive.it

Catalytic Alkylation of Benzene with Cyclohexene or Tetrahydrobenzene

This compound can be synthesized by the acid-catalyzed alkylation of benzene with cyclohexene. chemicalbook.comwikipedia.org This Friedel-Crafts alkylation reaction is a common industrial method. wikipedia.org The process involves reacting benzene with cyclohexene in the presence of an acid catalyst, such as sulfuric acid or a solid acid like Y zeolite. chemicalbook.comgoogle.com Another route involves the reaction of benzene with 1,2,3,4-tetrahydrobenzene. lookchem.com Using pyridine-based ionic liquids in combination with p-toluenesulfonic acid has been shown to be an effective catalytic system for the alkylation of benzene with cyclohexene, offering mild reaction conditions and high yields. researchgate.net

Data Tables

Table 1: Comparison of Catalysts for this compound Synthesis

| Catalyst System | Starting Material | Key Findings | Reference(s) |

| Nickel and Tungsten Oxides | Benzene | Used in hydroalkylation processes. | google.comgoogle.com |

| Raney Nickel | Biphenyl | High conversion and selectivity; can be used in aqueous alkaline solutions. | google.comgoogle.comresearchgate.netresearchgate.net |

| Copper-Chromium | Biphenyl | Effective at higher temperatures (240-260°C). | google.com |

| Palladium on Carbon | Biphenyl | A standard catalyst for this hydrogenation, often used with a solvent. | google.comrsc.org |

| Supported Alkali Metal Catalysts | Benzene | Selectivity influenced by support polarity and alkali promoters. | acs.orgunive.ite-bookshelf.de |

| Acid Catalysts (e.g., H₂SO₄, Zeolites) | Benzene and Cyclohexene | Common industrial method; ionic liquids can improve the process. | researchgate.netchemicalbook.comwikipedia.orggoogle.com |

Optimized Industrial Synthesis Processes

The industrial production of this compound primarily involves the catalytic hydrogenation of biphenyl. google.com A key objective in optimizing this process is to achieve high selectivity for this compound while minimizing the formation of by-products, particularly bicyclohexyl (B1666981), which forms an azeotrope with the desired product, complicating purification. google.com

An improved process utilizes a heterogeneous catalyst composed of oxides of nickel, zirconium, copper, and molybdenum. google.com The typical composition of this catalyst is 30-70% by weight NiO, 15-45% by weight ZrO₂, 5-30% by weight CuO, and 0.1-10% by weight MoO₃. google.com This process is often carried out in a fixed-bed reactor, such as a tube or shell-and-tube reactor, at elevated temperatures and pressures. google.com To maximize yield and purity, the hydrogenation is often stopped before complete conversion of biphenyl, as soon as bicyclohexyl is detected in the reaction output. google.com The resulting mixture is then purified by fractional distillation, which can be performed batchwise or continuously, to obtain this compound with a purity greater than 97%. google.com

Another established method involves the hydrogenation of biphenyl using a 5% palladium on carbon catalyst, often with the addition of cyclohexane as a solvent. google.com Innovations in the field are increasingly focused on sustainable manufacturing, aiming to enhance energy efficiency and reduce the environmental impact of production. archivemarketresearch.com

| Component | Percentage by Weight |

| Nickel Oxide (NiO) | 30-70% |

| Zirconium Oxide (ZrO₂) | 15-45% |

| Copper Oxide (CuO) | 5-30% |

| Molybdenum Oxide (MoO₃) | 0.1-10% |

Reactivity and Reaction Mechanisms

This compound and its derivatives exhibit reactivity influenced by both the phenyl and cyclohexane moieties. The conformational properties of the cyclohexane ring play a significant role in its reactions. Theoretical calculations and experimental data indicate that the equatorial conformation of this compound is more stable than the axial conformation. acs.org

The reactivity of the phenyl ring allows for electrophilic aromatic substitution reactions. openstax.org The cyclohexane ring can undergo oxidation. For example, photo-oxidation of 2-methyl-1-phenylcyclohexene with singlet oxygen proceeds via an 'ene' reaction mechanism. researchgate.net

Acid-Catalyzed Phenylcyclohexene Oxide Hydrolysis

The mechanism of this reaction is noteworthy. The acid hydrolysis of 1-phenylcyclohexene oxide is a classic example of an epoxide ring-opening reaction. fishersci.senih.gov It serves as a notable exception to the general rule of ring-opening with inversion of configuration. This "abnormal" outcome is attributed to the formation of an intermediate carbonium ion that is stabilized by resonance with the adjacent phenyl group. fishersci.se For the hydrolysis of a series of 1-arylcyclohexene oxides, the reaction proceeds through a discrete carbocation intermediate. The final products are determined by the partitioning reactions of this intermediate, with the pathway leading to the more stable product being favored energetically. nih.gov For instance, with 1-(p-methoxyphenyl)cyclohexene oxide, the intermediate can be trapped by an azide (B81097) ion. nih.gov

Equilibrium and rate studies on the acid-catalyzed equilibration of cis- and trans-1-(p-methoxyphenyl)cyclohexane-1,2-diol and the corresponding p-methylphenyl derivatives have determined that the cis-diol is the more stable isomer in these cases. nih.gov

Enantioselective Alkylarylation of Olefins involving Phenylcyclohexene Derivatives

A significant challenge in synthetic chemistry is the enantioselective conversion of hydrocarbons into complex three-dimensional chiral molecules. uni.luuni.lu A modern approach to this challenge is the use of asymmetric paired oxidative and reductive catalysis, which can promote the enantioselective alkylarylation of olefins. uni.lu This method involves the functionalization of C(sp³)–H bonds in alkanes. uni.lu

This asymmetric photoelectrocatalytic strategy allows for the creation of a broad spectrum of enantioenriched α-aryl carbonyls with high enantioselectivity, reaching up to 96% enantiomeric excess (ee), from readily available starting materials. uni.luuni.lu The process has shown compatibility with a range of aryl halides, including bromides, iodides, and even chlorides. uni.lu Mechanistic investigations suggest that the alkane and the electrophile are activated simultaneously on the electrodes. uni.lu

Another relevant transformation is the enantioselective cross-coupling of meso-epoxides with aryl halides to produce trans-β-arylcycloalkanols. nih.gov This reaction can be catalyzed by a combination of an achiral nickel catalyst, such as (bpy)NiCl₂, and a chiral titanocene (B72419) under reducing conditions. nih.gov This method has been shown to be effective for five- to seven-membered rings, achieving yields from 57% to 99% and enantiomeric excesses between 78% and 95%. nih.gov The reaction is believed to proceed through a carbon radical intermediate, which is generated from the titanium(III)-mediated opening of the epoxide and subsequently intercepted by an arylnickel intermediate. nih.gov While not demonstrated specifically with a phenylcyclohexene-derived epoxide in the primary report, this methodology represents a powerful tool for the enantioselective synthesis of chiral molecules that could be applied to such systems.

Decarboxylation Reactions leading to this compound

Decarboxylation is a fundamental organic reaction that involves the removal of a carboxyl group, releasing carbon dioxide. uni.lu This reaction can be a key step in the synthesis of this compound from carboxylic acid precursors. For example, 1-phenylcyclohexane-1-carboxylic acid can undergo decarboxylation under certain conditions to yield 1-phenylcyclohexane. atamanchemicals.com

A detailed study on the decarboxylation of 2-phenylcyclohexane-1,1-dicarboxylic acid provides insight into the stereochemical outcome of such reactions. fishersci.ca The synthesis of this dicarboxylic acid was achieved via a Diels-Alder reaction between 1-phenylbutadiene and diethyl methylenemalonate, followed by saponification and catalytic hydrogenation. fishersci.ca Thermal decarboxylation of the resulting 2-phenylcyclohexane-1,1-dicarboxylic acid yields a mixture of cis- and trans-2-phenylcyclohexanecarboxylic acids. fishersci.ca The stereochemistry of this process is governed by the ketonization of an enolic intermediate. fishersci.ca By analogy to similar systems, the cis-product is predicted to be the major isomer. fishersci.ca

More recent methods involve metal-catalyzed decarboxylation reactions. For instance, a copper and nickel-catalyzed process can convert carboxylic acid groups into boronic esters via a redox-active ester intermediate. fishersci.ca This chemoselective transformation is highly tolerant of other functional groups within the molecule. fishersci.ca

Epoxidation of 1-Phenylcyclohexene

The epoxidation of 1-phenylcyclohexene is a widely studied reaction for converting the alkene into its corresponding epoxide, 1-phenylcyclohexene oxide. Various catalytic systems have been developed to achieve this transformation efficiently and, in many cases, enantioselectively.

One approach utilizes organocatalysts. For example, 2,2,2-trifluoroacetophenone (B138007) has been employed as a catalyst for the epoxidation of 1-phenylcyclohexene using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov The reaction, conducted in a mixed solvent system including tert-butyl alcohol and an aqueous buffer, proceeds to completion within an hour at room temperature. nih.gov

Amine-catalyzed epoxidation using Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant represents another effective method. nih.govnih.gov When screening various amines based on 2-substituted pyrrolidines, it was found that using the HCl salt of the amine provides more consistent and reproducible results. nih.gov With (S)-2-(diphenylmethyl)pyrrolidine, enantiomeric excesses of up to 66% have been achieved for the epoxidation of 1-phenylcyclohexene. nih.govnih.gov Mechanistic studies indicate that the reaction involves an electrophilic oxidation pathway where the protonated amine acts as both a phase transfer catalyst and an activator of Oxone through hydrogen bonding. nih.gov

Transition metal catalysts have also been explored. A chiral gold(III) complex has been shown to catalyze the epoxidation of olefins like 1-phenylcyclohexene using stoichiometric oxidants such as iodosylbenzene (PhIO) or sodium hypochlorite (B82951) (bleach), as well as molecular oxygen (O₂). wikipedia.org When using PhIO and O₂, the conversion of 1-phenylcyclohexene was nearly complete in 6 hours with a 63% selectivity for the epoxide. wikipedia.org The reaction is proposed to proceed through a dual pathway: a primary, selective process involving a metal-mediated oxygen transfer and a parallel radical mechanism that produces byproducts like α,β-unsaturated ketones. wikipedia.org

| Catalyst | Oxidant | Key Findings | Yield/Selectivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Organocatalytic, environmentally friendly approach. | High yield (not specified) | Not applicable (racemic) | nih.gov |

| (S)-2-(diphenylmethyl)pyrrolidine HCl salt | Oxone | Amine-catalyzed asymmetric epoxidation; reproducible results with HCl salt. | Yields up to 90% | Up to 66% | nih.govnih.gov |

| Chiral Gold(III) complex | O₂ / Iodosylbenzene (PhIO) | Dual pathway mechanism (concerted and radical). | 63% selectivity for epoxide | Not specified | wikipedia.org |

Spectroscopic and Analytical Characterization in Phenylcyclohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structural and dynamic properties of phenylcyclohexane. By analyzing the magnetic properties of atomic nuclei, researchers can deduce a wealth of information about molecular conformation, proton and carbon environments, and the energetic barriers to conformational changes.

Low-Temperature NMR for Conformational Studies

At room temperature, the cyclohexane (B81311) ring in this compound undergoes rapid chair-to-chair interconversion, resulting in averaged NMR signals. By lowering the temperature, this process can be slowed or "frozen" on the NMR timescale, allowing for the direct observation and quantification of individual conformers.

Low-temperature 13C NMR studies have been instrumental in determining the conformational equilibria of this compound and its analogs. mdpi.comresearchgate.net For instance, at 103 K, the ring interconversion of this compound can be frozen, enabling the determination of the equilibrium between the equatorial (Pheq) and axial (Phax) conformers. researchgate.net Research has shown a strong preference for the equatorial conformer in this compound, with some studies indicating it is nearly 100% in this form. researchgate.net In contrast, derivatives such as 1-phenylsilacyclohexane (B11951072) show a less pronounced preference, with a Pheq/Phax ratio of 78%:22%. researchgate.net In 1-methyl-1-phenylcyclohexane, low-temperature 13C NMR at -100°C revealed a free energy difference of 0.32 +/- 0.04 kcal/mol, favoring the conformer with the axial phenyl group. researchgate.netresearchgate.net

These studies often involve dissolving the compound in a suitable solvent and recording spectra at progressively lower temperatures until the signals for the individual conformers are resolved. The relative areas of the signals then provide the equilibrium constant for the conformational interchange.

1H NMR for Aromatic and Cyclohexyl Proton Coupling

1H NMR spectroscopy provides detailed information about the electronic environment and spatial relationships of protons within the this compound molecule. The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the cyclohexyl group and any other substituents on the phenyl ring. wisc.edu

Coupling constants (J-values) between adjacent protons are particularly informative. wisc.edu For the cyclohexyl ring, the coupling constants between vicinal protons (protons on adjacent carbons) are dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry of the protons (axial or equatorial).

In the aromatic ring, ortho (3JHH), meta (4JHH), and para (5JHH) couplings are observed. organicchemistrydata.org Ortho coupling is typically the largest (7–10 Hz), followed by meta coupling (2–3 Hz), while para coupling is often less than 1 Hz and may not be resolved. wisc.eduorganicchemistrydata.org The analysis of these coupling patterns helps in assigning the signals of the individual aromatic protons. wisc.edu The coupling between the benzylic proton of the cyclohexyl ring and the ortho protons of the phenyl ring is typically small (<1 Hz) but can cause noticeable broadening of the signals. organicchemistrydata.org

Variable Temperature NMR for Conformational Behavior

Variable temperature (VT) NMR experiments are crucial for studying the dynamic conformational behavior of this compound derivatives. researchgate.netredalyc.org By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (ΔG‡) for conformational processes like ring inversion and restricted rotation around the C(sp²)–C(sp³) bond. researchgate.netredalyc.orgscielo.org.mx

For example, VT-NMR has been used to study atropisomerism in ortho-substituted this compound derivatives, where restricted rotation around the aryl-Csp³ bond leads to distinct, separable conformers. researchgate.net The coalescence temperature (the temperature at which the signals of two interconverting species merge into a single broad peak) and the line shape analysis of the NMR signals at different temperatures provide the kinetic data for these exchange processes.

NMR Couplings (e.g., 1hJHF and 2hJCF) in Fluorinated Phenylcyclohexanes

The introduction of fluorine atoms into the this compound scaffold provides a sensitive NMR probe for structural and conformational analysis. jeol.com 19F NMR is a powerful technique due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. nih.gov

The coupling constants between fluorine and other nuclei, such as hydrogen (nJHF) and carbon (nJCF), are particularly informative. These couplings can occur through bonds and, in some cases, through space. anu.edu.au

2JHF (geminal coupling): Typically in the range of 40-60 Hz. ucsd.edu

3JHF (vicinal coupling): Ranges from 2-15 Hz and, similar to proton-proton coupling, is dependent on the dihedral angle. ucsd.edu

1JCF (one-bond coupling): Can be large, often up to 280 Hz. jeol.com

2JCF (two-bond coupling): Typically between 20-50 Hz. ucsd.edu

These couplings, including long-range interactions, can complicate spectra but also provide valuable structural constraints. jeol.comnih.gov Two-dimensional NMR experiments, such as 1H-19F and 13C-19F correlation spectroscopy, are often employed to disentangle these complex coupling networks and elucidate the complete molecular structure. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Solid-State Structure Determination of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is the gold standard for solid-state structure determination. americanpharmaceuticalreview.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a detailed electron density map, from which the positions of the individual atoms can be determined with high precision. researchgate.net

For this compound derivatives, X-ray diffraction studies have provided crucial insights into their solid-state conformations. For example, the crystal structure of p-cyclohexylaniline revealed specific intermolecular hydrogen bonding interactions that influence the molecular geometry in the crystalline phase. psu.edu In other cases, X-ray analysis has been used to confirm the structures of complex this compound derivatives and to study intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed. americanpharmaceuticalreview.com While providing less detailed information than SCXRD, PXRD is a powerful tool for identifying crystalline phases and can, in favorable cases and often in conjunction with other techniques like solid-state NMR and computational modeling, be used to solve crystal structures. rsc.org

Circular Dichroism (CD) Studies of Optically Active this compound Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the stereochemistry of chiral molecules. creative-proteomics.comuzh.ch It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. uzh.chlbl.gov In the context of this compound research, CD studies are performed on optically active derivatives to establish correlations between their chiroptical properties and their absolute configurations and conformations. acs.orgbinghamton.edu

Research on 1-substituted 2-phenylcyclohexane derivatives has shown that the Cotton effects observed in the CD spectrum, particularly in the 210-220 nm region, are primarily associated with the electronic transitions of the aromatic phenyl ring. acs.org By analyzing the sign and magnitude of these Cotton effects, researchers can deduce the spatial arrangement of the substituents on the cyclohexane ring. acs.orgbinghamton.edu For many this compound derivatives, variable temperature NMR studies indicate that the conformation with the equatorial phenyl group is overwhelmingly dominant. acs.org A quadrant rule has been proposed to predict the sign of the ¹Lₐ Cotton effect for monosubstituted benzene (B151609) derivatives, which can be applied to these systems. acs.org

These studies are crucial for assigning the absolute configuration of newly synthesized chiral this compound compounds by comparing their CD spectra to those of derivatives with known stereochemistry. acs.orgbinghamton.edu

| Derivative Type | Spectroscopic Observation | Significance | References |

| 1-Substituted 2-Phenylcyclohexanes | Cotton effects in the 210-220 nm region are linked to the phenyl chromophore's ¹Lₐ transition. | Allows for the correlation of CD spectra with the absolute configuration and conformation of the molecule. | acs.org |

| General Optically Active Derivatives | The sign and magnitude of Cotton effects provide information on the stereochemical environment. | Used to determine the absolute configuration by comparison with known compounds. | acs.orgbinghamton.edu |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. iitd.ac.in For this compound and its derivatives, MS is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. iitd.ac.inmassbank.eu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. iitd.ac.in

The fragmentation of this compound is characteristic. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. massbank.eu Common fragmentation pathways involve the loss of parts of the cyclohexane ring or cleavage of the bond connecting the two rings. For instance, 1-phenylcyclohexene is a known fragment ion of phencyclidine, a related compound. researchgate.net Analysis of the mass spectra of various phenylcyclohexene isomers reveals distinct fragmentation patterns, with different top peaks and relative abundances, which can aid in their identification. nih.govnih.govnist.gov

| Compound | Molecular Weight | Key Fragmentation Information | Reference |

| This compound | 160.26 g/mol | Provides a characteristic mass spectrum with a clear molecular ion peak. | massbank.eu |

| 1-Phenylcyclohexene | 158.24 g/mol | Fragmentation pattern in GC-MS shows a top peak m/z that can be used for identification. | nih.govnist.gov |

| 4-Phenylcyclohexene | 158.24 g/mol | GC-MS analysis reveals a top peak at m/z 104. | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of a substance by measuring its absorption of infrared light at various wavelengths. wikipedia.org It is a valuable tool for identifying the functional groups present in a molecule. In the study of this compound and its derivatives, FTIR is used to confirm the presence of the phenyl and cyclohexyl groups and to identify any other functional groups attached to the core structure. nih.govnih.govchemicalbook.com

The FTIR spectrum of this compound will exhibit characteristic absorption bands:

C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹.

C-H stretching vibrations for the saturated cyclohexane ring appear just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

C-H bending vibrations provide further information about the substitution pattern of the phenyl group.

For derivatives, the presence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O), will give rise to strong, characteristic absorption bands in the spectrum. chemicalbook.com The technique can be applied to samples in solid, liquid, or gas phases and can be coupled with other methods, such as thermogravimetric analysis (TG-IR). wikipedia.orgacsmaterial.com

Ultraviolet-Visible (UV-VIS) Spectroscopy

Ultraviolet-Visible (UV-VIS) spectroscopy measures the absorption of UV or visible light by a substance. For this compound and its derivatives, the absorption of UV light is dominated by the phenyl group, which contains a system of π-electrons. nist.govnist.gov The benzene ring exhibits characteristic absorption bands that are sensitive to the substitution pattern.

Typically, the UV spectrum of a phenyl-containing compound will show:

A strong absorption band, known as the E2-band, around 200-210 nm.

A weaker, fine-structured absorption band, known as the B-band (or benzenoid band), in the region of 240-270 nm.

These absorptions are due to π → π* electronic transitions within the aromatic ring. The exact position (λₘₐₓ) and intensity (molar absorptivity) of these bands can be influenced by the solvent and the presence of other substituents on the phenyl ring or the cyclohexane ring. UV-VIS spectroscopy is a routine method for confirming the presence of the aromatic chromophore in this compound-based structures. nist.govnist.gov

Chromatographic Techniques for Analysis and Purification

Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC) are indispensable techniques for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound. antpedia.comsigmaaldrich.com

Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like this compound. savemyexams.com In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. savemyexams.com Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. savemyexams.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic identifier. savemyexams.comgoogle.com By comparing the retention time of the main peak in a sample to that of a pure standard, the identity of this compound can be confirmed. The purity is determined by calculating the area of the this compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. antpedia.comyoutube.com GC is also effective in identifying and quantifying volatile impurities, such as bicyclohexyl (B1666981) or unreacted biphenyl (B1667301), which may be present from the synthesis process. google.com

High Performance Liquid Chromatography (HPLC) is another powerful separation technique used for purity assessment. sigmaaldrich.comsepscience.com HPLC separates components based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. sigmaaldrich.com It is highly versatile and can be used for a wide range of this compound derivatives that may not be sufficiently volatile for GC. sepscience.com Purity is assessed by analyzing the chromatogram, where the area of the main peak corresponds to the concentration of the compound of interest. chromatographyonline.com HPLC systems are often equipped with photodiode array (PDA) detectors, which can assess peak purity by comparing UV-Vis spectra across the peak, or with mass spectrometers (LC-MS), which provide definitive identification of the main component and any co-eluting impurities based on their mass-to-charge ratio. sepscience.com

| Technique | Principle of Separation | Application for this compound | Purity Determination | References |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a stationary phase based on volatility and affinity. | Analysis of volatile impurities and assessment of final product purity. | Based on the relative peak area of this compound compared to the total peak area. | antpedia.comgoogle.comyoutube.com |

| High Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions. | Purity assessment of this compound and its less volatile derivatives. | Based on relative peak area, often coupled with PDA or MS detectors for peak purity verification. | sigmaaldrich.comsepscience.comchromatographyonline.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely employed to monitor the progress of chemical reactions. york.ac.ukchemistryhall.comlibretexts.org It operates on the principle of differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.org This separation allows for the qualitative assessment of a reaction's progression by observing the disappearance of starting materials and the appearance of products over time. chemistryhall.comwikipedia.org

In the context of research involving this compound and its derivatives, TLC is an invaluable tool for tracking transformations. For instance, in the synthesis of substituted this compound compounds, TLC can be used to determine the point of reaction completion. researchgate.netresearchgate.net A typical TLC analysis for reaction monitoring involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) onto a TLC plate. rochester.edu As the solvent moves up the plate, the components separate based on their polarity. ualberta.ca The resulting chromatogram, when visualized, provides a clear picture of the reaction's status. wikipedia.org

The choice of the stationary and mobile phases is critical for achieving good separation. Silica (B1680970) gel is the most commonly used stationary phase for TLC. york.ac.uk The mobile phase, or eluent, is a solvent system whose polarity is optimized to achieve a significant difference in the retention factor (Rf) values between the reactants and products. chemistryhall.comualberta.ca The Rf value is a quantitative measure of a compound's movement up the plate and is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.orglibretexts.orgyoutube.com An ideal separation for monitoring purposes will have the Rf values of the key components between 0.2 and 0.8. chemistryhall.com

For example, in the monitoring of a reaction involving the conversion of a less polar starting material to a more polar product, the product will have a lower Rf value, appearing as a new spot closer to the baseline on the TLC plate. The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. chemistryhall.com

Visualization of the separated spots on the TLC plate is often necessary as many organic compounds are colorless. wikipedia.org A common non-destructive method is the use of a UV lamp, particularly for aromatic compounds like this compound and its derivatives, which absorb UV light and appear as dark spots on a fluorescent background. libretexts.orgrochester.edu Destructive methods involve spraying the plate with a chemical stain that reacts with the compounds to produce colored spots. libretexts.org Stains such as potassium permanganate, phosphomolybdic acid, and iodine vapor are general-purpose options, while specific stains can be used to target particular functional groups. libretexts.orgillinois.edu

For instance, in the synthesis of 1,1'-bis(4-aminophenyl)cyclohexane derivatives, TLC was used to check the purity of the synthesized Schiff bases. researchgate.net Similarly, during the lipase-catalyzed kinetic resolution of trans-2-phenylcyclohexanol, TLC analysis was employed to confirm the completion of the reaction. orgsyn.org The TLC was run on silica plates with a 4:1 hexanes:ethyl acetate (B1210297) solvent system and visualized using a 5% (NH4)2MoO4 in 10% aqueous sulfuric acid solution with heating. orgsyn.org

The table below illustrates a hypothetical TLC monitoring of a reaction where this compound (Starting Material) is converted to a more polar derivative (Product).

| Time (hours) | Starting Material (this compound) Spot | Product Spot | Observations |

| 0 | Intense | Absent | Only starting material is present. |

| 1 | Decreased Intensity | Faint | Product begins to form. |

| 2 | Faint | Intense | Reaction is nearing completion. |

| 3 | Absent | Intense | Starting material is fully consumed. |

This table is a generalized representation and actual results will vary based on specific reaction conditions.

A patent describing the production of this compound mentions that TLC and vapor-phase chromatography are conventionally known methods for tracking the reaction's progress. google.com

Biological and Pharmaceutical Research Applications

Pharmacological Activity Studies

The pharmacological profile of phenylcyclohexane derivatives is broad, largely influenced by the nature and position of substituent groups on both the phenyl and cyclohexane (B81311) rings.

This compound's structural similarity to phencyclidine (PCP) and its pyrolysis product, 1-phenyl-1-cyclohexene (B116675) (PC), has prompted comparative pharmacological studies. Research in mice has shown that PCP exhibits marked motor impairment. nih.gov In contrast, PC is significantly less active. nih.gov

The acute lethality also differs substantially between these compounds. PCP is considerably more lethal than PC, as demonstrated by their respective LD50 values following intravenous administration in mice. nih.gov Pretreatment with PC has been found to weaken the toxic effects of PCP, inhibiting PCP-induced locomotion. nih.gov Metabolites of PC, such as 1-phenyl-1-cyclohexen-3-ol (PC-3-ol) and 1-phenyl-1-cyclohexen-3-one (PC-3-one), have been found to be slightly more potent than PC itself in motor impairment tests, but all metabolites are considerably less active than PCP. nih.gov

| Compound | Parameter | Value (μMole/kg, i.v.) | Gender |

|---|---|---|---|

| Phencyclidine (PCP) | Motor Impairment (ED50) | 4.1 | N/A |

| Phenylcyclohexene (PC) | Motor Impairment (ED50) | 325 | N/A |

| Phencyclidine (PCP) | Acute Lethality (LD50) | 57 | Male |

| Not specified | Female | ||

| Phenylcyclohexene (PC) | Acute Lethality (LD50) | 448 | Male |

| 425 | Female |

The this compound moiety is utilized in the design of ligands for various protein targets. Its conformational properties and the potential for substitution make it a versatile scaffold for achieving specific molecular interactions within protein binding pockets. uni-muenchen.de A key area of investigation has been its incorporation into ligands for the FK506-binding proteins (FKBPs), which are implicated in a range of conditions, including mood disorders. nih.gov

In one approach, the tert-pentyl group of a simplified analog of the natural product FK506 was replaced with cyclohexyl derivatives. nih.gov This modification aimed to target a structurally divergent region of FKBP51 and FKBP52, known as the 80s loop, to develop ligands with improved selectivity. nih.gov Studies on these protein-ligand interactions are crucial for rational drug design, helping to predict the binding modes and potency of new therapeutic agents. uni-muenchen.demdpi.com

Derivatives of this compound, particularly aryl-cyclohexanones, have demonstrated significant anti-inflammatory activity. wikipedia.org Research has shown that these compounds may serve as promising candidates for therapies where inflammation plays a central role. wikipedia.org

In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a synthesized aryl-cyclohexanone molecule was shown to protect against inflammation. The study observed several key anti-inflammatory effects: wikipedia.org

A decrease in the migration of total and differential leukocytes. wikipedia.org

Reduction in exudation and myeloperoxidase (MPO) activity. wikipedia.org

Lowered levels of nitric oxide metabolites. wikipedia.org

Reduced secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interferon-gamma (IFN-γ), and monocyte chemoattractant protein-1 (MCP-1). wikipedia.org

These findings suggest that aryl-cyclohexanone derivatives could be developed into new, safe anti-inflammatory drugs. wikipedia.org

| Effect | Observation |

|---|---|

| Leukocyte Migration | Decreased |

| Exudation | Reduced |

| Myeloperoxidase (MPO) Activity | Reduced |

| Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) | Secretion Reduced |

The structural relationship between this compound and PCP, an NMDA receptor antagonist, has spurred research into its analogs for potential applications in neurological disorders. researchgate.net The development of small-molecule ligands that interact with proteins involved in neurodegeneration is an active area of research. nih.gov

For example, ligands designed to target FK506-binding protein 12 (FKBP12) have been investigated for their neuroprotective mechanisms. nih.gov Given that cyclohexyl derivatives have been used to create such ligands, this line of inquiry connects the this compound scaffold to the search for novel treatments for neurological conditions. nih.govnih.gov While many heterocyclic and natural compounds are being explored for conditions like Alzheimer's and Parkinson's disease, the specific role of non-PCP-like this compound analogs remains an area for further study. wikipedia.org

Specific derivatives of this compound have been synthesized to act as potent and selective agonists for certain G-protein-coupled receptors (GPCRs). A notable example involves linear pentapeptides containing the non-proteinogenic amino acid 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc). nih.gov

These derivatives have been identified as potent agonists for the human melanocortin-4 receptor (hMC4R), while being inactive or only weakly active at other melanocortin receptor subtypes (hMC1R, hMC3R, and hMC5R). nih.gov This research highlights the importance of using rigid, phenyl-containing templates like the this compound core to achieve high potency and selectivity for the hMC4R. nih.gov The hMC4R is a key target in the regulation of energy homeostasis and body weight.

| Receptor Subtype | Agonist Activity |

|---|---|

| hMC4R | Potent Agonist |

| hMC1R | Inactive or Weakly Active |

| hMC3R | Inactive or Weakly Active |

| hMC5R | Inactive or Weakly Active |

Metabolism and Biotransformation Studies

The metabolism of this compound and its close analogs is primarily characterized by oxidative reactions aimed at increasing their polarity to facilitate excretion. While detailed studies on this compound itself are limited, extensive research on the biotransformation of its unsaturated analog, 1-phenyl-1-cyclohexene (PC), provides significant insight into the likely metabolic pathways.

In vitro studies using mouse liver microsomal preparations have identified the major routes of PC metabolism as allylic hydroxylation, oxidation of the resulting allylic alcohol, and epoxidation-hydrolysis of the double bond. nih.gov The primary metabolites identified include 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-3-one. nih.gov Minor metabolites result from oxidation at other positions, yielding compounds such as 1-phenyl-1-cyclohexen-6-ol and 1-phenylcyclohexane-1,2-diol. nih.gov

In vivo studies in rats confirm these findings. Following administration, PC is extensively metabolized, with less than 6% of the dose being excreted unchanged in the urine. nih.gov The majority of the dose is eliminated as various metabolites in the urine and feces. nih.gov At least four distinct metabolites have been detected in the urine or bile of rats. nih.gov The metabolic disposition is rapid, with radioactivity from labeled PC peaking in various organs within 30 minutes of administration. nih.gov

For the saturated this compound, the primary metabolic pathways are expected to involve hydroxylation of the cyclohexane ring at various positions, followed by potential further oxidation and conjugation (e.g., glucuronidation) before excretion.

Microbial Models for Mammalian Metabolism (e.g., Cunninghamella elegans)

The use of microbial systems as models for mammalian metabolism offers a valuable alternative to animal testing, providing a cost-effective and ethically sound method for studying the biotransformation of xenobiotics, including drugs and environmental pollutants. ufrgs.brauctoresonline.org Among various microorganisms, fungi of the genus Cunninghamella, particularly Cunninghamella elegans, have been extensively established as reliable microbial models for mimicking and predicting the metabolic pathways of drugs in mammals. wikipedia.orgnih.govnih.gov This is attributed to their ability to produce a wide range of phase I and phase II metabolites that are qualitatively similar to those formed in mammalian systems. auctoresonline.orgnih.govoup.com

Cunninghamella elegans possesses a sophisticated enzymatic machinery analogous to that found in mammalian liver cells, which is responsible for metabolizing foreign compounds. oup.comnih.gov This includes a variety of phase I modification enzymes, such as cytochrome P450 monooxygenases (CYPs), and phase II conjugation enzymes like UDP-glucuronosyltransferases and sulfotransferases. wikipedia.orgoup.com These enzymes enable the fungus to perform a wide array of metabolic reactions, including hydroxylation, N-demethylation, O-demethylation, and conjugation, which are crucial steps in the detoxification and elimination of xenobiotics in mammals. oup.comnih.gov Studies have demonstrated the capability of C. elegans to metabolize a diverse range of compounds, from pharmaceuticals like antidepressants and antihistamines to environmental pollutants such as polycyclic aromatic hydrocarbons. wikipedia.orgoup.com The metabolites are often produced in sufficient quantities to allow for their isolation and structural elucidation, which is a significant advantage for drug development processes. ufrgs.br The genetic flexibility and the presence of multiple CYP genes in Cunninghamella species underscore their robust metabolic capabilities and their suitability as predictive models in the early stages of drug discovery. nih.govresearchgate.net

Hydroxylation Pathways in this compound Metabolism

Hydroxylation, the introduction of a hydroxyl group (-OH) into a compound, is a primary and critical step in the phase I metabolism of many xenobiotics, rendering them more water-soluble and easier to excrete. In the context of this compound and its derivatives, hydroxylation is a key metabolic pathway, and microbial models like Cunninghamella elegans have been instrumental in elucidating these transformations. rsc.orgnih.gov

Research on the biotransformation of selectively fluorinated phenylcyclohexanes by C. elegans has shown that metabolism is often confined to benzylic hydroxylation. rsc.org This involves the addition of a hydroxyl group to the carbon atom of the cyclohexane ring that is directly attached to the phenyl group. For example, when this compound was incubated with C. elegans, the primary metabolite identified was the corresponding benzyl (B1604629) alcohol, where the hydroxyl group was added to the benzylic position. rsc.org This regioselectivity is a common feature in the metabolism of alkyl-substituted aromatic compounds. nih.gov The fungus can also catalyze other hydroxylation reactions, such as on the aromatic ring or other positions of the aliphatic ring, depending on the specific substitution pattern of the this compound derivative. researchgate.netnih.gov For instance, the metabolism of biphenyl (B1667301) by C. elegans yields various hydroxylated products, including 2-, 3-, and 4-hydroxybiphenyl, as well as dihydroxylated metabolites, demonstrating the versatility of its hydroxylating enzymes. nih.gov The specific pathways and the resulting metabolites are crucial for understanding the potential bioactivity and toxicity of the parent compound.

Influence of Fluorination on Metabolic Stability

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, potency, and bioavailability. nih.govpharmacyjournal.org The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, thus blocking metabolic "soft spots" that are vulnerable to oxidative metabolism by cytochrome P450 enzymes. pharmacyjournal.orgresearchgate.net

Studies using Cunninghamella elegans as a metabolic model have provided direct evidence for the influence of fluorination on the metabolic stability of the this compound scaffold. rsc.org In a comparative study, this compound derivatives with varying degrees of fluorination on the cyclohexane ring were incubated with the fungus. The results clearly indicated that increasing the level of fluorination enhances the molecule's resistance to metabolism. rsc.org The non-fluorinated analogue was extensively metabolized, whereas the phenyl all-cis-tetrafluorocyclohexane was significantly less metabolized, showing only a low conversion to its benzylic alcohol derivative. rsc.org This demonstrates that fluorination effectively shields the molecule from enzymatic attack, thereby increasing its metabolic stability. This principle is critical in drug design, as improved metabolic stability can lead to a longer drug half-life, reduced dosage frequency, and a more favorable pharmacokinetic profile. pharmacyjournal.orgresearchgate.net

| Compound | Degree of Fluorination | Primary Metabolic Reaction | Metabolic Conversion Rate |

|---|---|---|---|

| This compound | Non-fluorinated | Extensive Metabolism | High |

| Phenyl difluorocyclohexane | Difluoro | Benzylic Hydroxylation & Ring Hydroxylation | Moderate |

| Phenyl trifluorocyclohexane | Trifluoro | Benzylic Hydroxylation | Low |

| Phenyl all-cis tetrafluorocyclohexane | Tetrafluoro | Benzylic Hydroxylation | ~30% (Significantly lower than less fluorinated analogues) |

Data synthesized from research findings on the biotransformation of selectively fluorinated phenyl fluorocyclohexanes. rsc.org

Drug Discovery and Agrochemical Development

The this compound scaffold and its constituent parts, the phenyl and cyclohexane rings, are prevalent structural motifs in a vast number of pharmaceuticals and agrochemicals. pharmablock.comnih.gov The cyclohexane ring, in particular, is valued in drug design for its three-dimensional structure, which can provide more contact points with a target protein compared to a flat aromatic ring. pharmablock.comnih.gov This can lead to improved binding affinity and selectivity. Replacing a phenyl group with a cyclohexyl group, or vice versa (a strategy known as scaffold hopping), is a common tactic in lead optimization to improve physicochemical properties, overcome toxicity issues, or navigate intellectual property landscapes. nih.govnih.govresearchgate.net

The this compound structure itself is found in various bioactive compounds. A well-known example is phencyclidine (PCP), which was initially developed as an anesthetic but was later discontinued (B1498344) for human use due to its dissociative and hallucinogenic effects. wikipedia.org Despite its recreational misuse, the study of PCP and its derivatives has contributed to the understanding of the NMDA receptor, a critical target in neuroscience. wikipedia.org In modern drug discovery, the rigid, lipophilic nature of the this compound core can be advantageous. For instance, replacing flexible alkyl chains with a cyclohexyl ring can reduce the entropic penalty upon binding to a target, potentially increasing affinity. pharmablock.com

In agrochemical research, scaffold hopping is also a key strategy for discovering new pesticides and herbicides with improved efficacy and safety profiles. nih.govresearchgate.netresearchgate.net The introduction of motifs like this compound can alter a molecule's properties, such as its uptake by plants, movement within the plant (systemicity), and metabolic stability in both the target pest and the environment. princeton.edu By modifying the substitution patterns on either the phenyl or cyclohexane rings, researchers can fine-tune the biological activity and spectrum of a lead compound to develop effective and environmentally safer crop protection agents. researchgate.net

Material Science and Industrial Applications Research

Phenylcyclohexane as an Electrolyte Additive in Lithium-ion Batteries

The safety and performance of lithium-ion batteries are of paramount importance, particularly with their widespread use in portable electronics and electric vehicles. This compound is utilized as an electrolyte additive to enhance the safety and stability of these batteries.

Overcharging a lithium-ion battery can lead to a dangerous condition known as thermal runaway, which can result in fire or explosion ciop.pl. This compound serves as an effective overcharge protection agent schultzchem.comresearchgate.net. There are two primary mechanisms by which it is believed to provide this protection. The first is a "self-discharge mechanism," where an electropolymerization of the additive occurs on the anode surface when the battery reaches a certain voltage, causing the battery to self-discharge to a safer state schultzchem.com. The second, and more commonly cited, is the "block mechanism." In this process, when the battery's voltage surpasses the electropolymerization voltage of this compound, a polymerization reaction creates a blocking layer on the electrode surface. This layer increases the battery's internal resistance, which in turn reduces or halts further decomposition of the electrolyte. This action significantly curtails the generation of gas and heat, thereby preventing thermal runaway schultzchem.com. Research has shown that mixtures of cyclohexyl benzene (B151609) (this compound) and biphenyl (B1667301) are particularly effective in expanding the safety region of lithium-ion cells during overcharging researchgate.net. The reduction of gas and heat generation directly contributes to lowering the flammability risk associated with the battery's organic electrolyte schultzchem.comnih.gov.

Table 1: this compound Content and Overcharge Protection

| This compound Content (mass ratio) | Overcharge Protection Effect | Impact on Battery Performance |

| < 5% | Unclear | - |

| 5% - 7% | Optimum | Guarantees cycle performance and service life |

| > 7% | Effective, but with drawbacks | Decreases electrolyte conductivity, reduces battery cycle performance, and increases self-discharge |

This table is based on research findings mentioned in the search results. schultzchem.com

Role in Liquid Crystal Materials

This compound derivatives are important components in the formulation of liquid crystal displays (LCDs). These compounds are valued for their contribution to the desirable properties of liquid crystalline mixtures google.comsemanticscholar.org. Specifically, their inclusion helps in achieving wide nematic ranges, which is the temperature range in which the liquid crystal phase exists. They also contribute to excellent chemical stability and can induce a positive dielectric anisotropy, a crucial property for the functioning of twisted nematic and other types of LCDs google.comsemanticscholar.org. The stability and specific electro-optical properties of this compound-containing liquid crystals make them suitable for various display applications semanticscholar.org.

Applications as Plasticizers, Coatings, and Adhesives

This compound's physical properties, such as its high boiling point and solvent capabilities, make it suitable for various industrial applications.

It is used as a plasticizer, a substance added to a material to make it softer and more flexible stenutz.eu. Plasticizers work by embedding themselves between the polymer chains, increasing the distance between them and thus lowering the glass transition temperature of the polymer.

While direct formulation details are not extensively covered in the provided search results, this compound's high boiling point of 238-240°C suggests its potential use as a high-boiling point solvent in the formulation of industrial coatings and paints stenutz.eubrandtech.comwikipedia.org. High-boiling point solvents are often used to control the drying time and improve the flow and leveling of the coating film pcimag.comspecialchem.com. Similarly, in the context of adhesives, particularly solvent-based adhesives, high-boiling point solvents can play a role in controlling the evaporation rate and ensuring proper bond formation specialchem.com.

Use as a Stabilizer in Propellants

The chemical stability of propellants is critical for their safe storage and reliable performance. Certain derivatives of this compound have been investigated and used as stabilizers in double-base propellants. These stabilizers function by reacting with the decomposition products of the propellant, such as nitrogen oxides, thereby preventing the autocatalytic decomposition of the propellant. The inclusion of these stabilizers can significantly enhance the shelf-life and safety of the propellant.

Studies on Environmental Release and Migration from Materials

The potential for chemical compounds to be released from materials and migrate into the environment or into products that come into contact with them, such as food, is a subject of ongoing research and regulatory interest nih.govwur.nlmdpi.comnih.govnih.govepa.gov. This compound, being used in polymers and other materials, is a compound that could potentially migrate.

Migration is the transfer of substances from a packaging material to the food or other product it contains nih.govmdpi.com. This process is influenced by several factors, including the nature of the polymer, the properties of the migrating substance, the type of food, and the temperature and duration of contact nih.govwur.nl. Studies have been conducted on the migration of various additives, such as plasticizers and antioxidants, from plastic packaging mdpi.com. While specific studies focusing solely on the migration of this compound were not detailed in the provided search results, its use as a plasticizer would make it a candidate for such migration studies stenutz.eu. The environmental fate and transport of a chemical describe how it moves and what transformations it undergoes in the environment nih.govepa.govcdc.govresearchgate.netepa.gov. The release of this compound from industrial processes or through the lifecycle of products containing it could lead to its presence in the environment.

As a By-product in Styrene-Butadiene Latex Manufacturing (e.g., 4-Phenylcyclohexene)